molecular formula C5H7BN2O3 B566114 (4-Methoxypyrimidin-5-yl)boronic acid CAS No. 909187-37-7

(4-Methoxypyrimidin-5-yl)boronic acid

Cat. No. B566114
CAS RN: 909187-37-7
M. Wt: 153.932
InChI Key: SIHFIKAJVVQLMX-UHFFFAOYSA-N
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Description

“(4-Methoxypyrimidin-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H7BN2O3 . It is a type of organoboron compound, which are commonly used in organic chemistry .


Synthesis Analysis

Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, can be synthesized using various methods. One common method involves the use of organometallic reagents and boranes . The synthetic processes used to obtain these active compounds are relatively simple and well-known .


Molecular Structure Analysis

The molecular weight of “(4-Methoxypyrimidin-5-yl)boronic acid” is approximately 153.93 g/mol . The exact mass is 154.05500 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .


Chemical Reactions Analysis

Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, are considered Lewis acids . They can form stable transition complexes with sugars and amino acids . The pKa values of boronic acids can change in the presence of diols .

Scientific Research Applications

Sensing Applications

Boronic acids, including derivatives like (4-Methoxypyrimidin-5-yl)boronic acid, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This makes them suitable for homogeneous assays or heterogeneous detection .

Medicinal Chemistry

Non-symmetrical borinic acids, which can be related to boronic acid derivatives, have shown potential in medicinal chemistry applications. They could be used in the development of chemical sensors or as part of polymers with sensing capabilities .

Materials Science

Similarly, borinic acid derivatives have been studied for their applications in materials science. This includes their incorporation into polymers for chemical sensing purposes .

Fluorescent Sensing

Some boronic acids have been combined with fluorescent compounds like pyrene to create sensors for catechol and its amino-derivatives, such as dopamine, DOPA, and DOPAC. While not directly stated for (4-Methoxypyrimidin-5-yl)boronic acid, it’s plausible that similar applications could be explored given the compound’s structural properties .

Research Chemicals

(4-Methoxypyrimidin-5-yl)boronic acid is available for purchase as a research chemical, indicating its use in various research and development activities within chemistry and biochemistry fields .

Proteomics Research

This compound is also marketed specifically for proteomics research, suggesting its use in the study of proteins and their functions .

Mechanism of Action

The mechanism of action of boronic acids is largely due to their ability to form stable complexes with biologically relevant molecules. For example, they can bind with carbohydrates in water, which makes them valuable for medical diagnostics and biochemistry studies .

Future Directions

Boronic acids have been gaining interest in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is expected that the studies with boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, will be extended in order to obtain new promising drugs in the future .

properties

IUPAC Name

(4-methoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFIKAJVVQLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680996
Record name (4-Methoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909187-37-7
Record name (4-Methoxypyrimidin-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909187-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-methoxypyrimidine (0.460 g, 2.43 mmol) and triisopropyl borate (0.671 mL, 2.92 mmol) in 12 mL of THF at −70° C. was added butyllithium (1.6 m in hexanes, 1.83 mL, 2.92 mmol) dropwise. The addition took 15 minutes and the reaction turned light yellow. The reaction stirred for 30 minutes at −70° C. and was then allowed to warm up to −20° C. The reaction was quenched with ammonium chloride (sat.) and extracted with ethyl acetate. The aqueous layer was concentrated and NaCl (sat.) was added. The aqueous layer was extracted with 3/2 chloroform/iPrOH (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 166 mg of 4-methoxypyrimidin-5-ylboronic acid as a light yellow solid. ES+=155.2 (M+H)
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.671 mL
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

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